
Dichloronitromethane
Overview
Description
Dichloronitromethane is an organic compound with the chemical formula CHCl₂NO₂. It is a member of the halonitromethane group, which are known for their presence as disinfection byproducts in drinking water. These compounds are formed during the chlorination process used for water disinfection and have been identified as potential environmental pollutants .
Mechanism of Action
Dichloronitromethane, also known as Methane, dichloronitro-, is a chemical compound with the formula CHCl₂NO₂ . It is a synthetic substance and is considered a potential groundwater pollutant .
Target of Action
It is known to be a metabolite of chloropicrin in soil and groundwater .
Mode of Action
It is a chemical transformation product
Biochemical Pathways
As a metabolite of chloropicrin, it may be involved in the biochemical pathways related to chloropicrin’s action .
Pharmacokinetics
It is known to have a potential for particle-bound transport .
Result of Action
It is known to be a possible groundwater pollutant , indicating that it may have environmental impacts.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its potential for particle-bound transport suggests that it may be influenced by the presence of particles in the environment . .
Preparation Methods
Dichloronitromethane can be synthesized through various methods. One common synthetic route involves the chlorination of nitromethane. The reaction typically requires the presence of a chlorinating agent such as chlorine gas or sodium hypochlorite under controlled conditions. The reaction proceeds as follows:
CH3NO2+2Cl2→CHCl2NO2+2HCl
Industrial production methods for this compound are not extensively documented, but it is primarily produced as a byproduct during the chlorination of organic compounds in water treatment processes .
Chemical Reactions Analysis
Dichloronitromethane undergoes several types of chemical reactions, including:
-
Hydrolysis: : The nitro group can undergo hydrolysis in aqueous solutions to form nitrite ions and other products.
CHCl2NO2+H2O→CHCl2OH+HNO2
-
Reduction: : The nitro group can be reduced to various functional groups such as hydroxylamine or amine under appropriate reducing conditions.
CHCl2NO2+6H→CHCl2NH2+2H2O
-
Substitution: : The chlorine atoms can be substituted by other nucleophiles in the presence of suitable reagents and conditions.
Scientific Research Applications
Chemical Synthesis
Intermediate in Pharmaceutical and Agrochemical Production
Dichloronitromethane serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating complex molecules. For instance, it is involved in the synthesis of nitro-containing compounds that are essential in medicinal chemistry.
Reagent in Organic Reactions
DCNM is utilized as a reagent in several organic reactions, including nucleophilic substitutions and reductions. Its reactivity stems from the presence of both chlorine and nitro groups, which can facilitate diverse transformation pathways. This capability makes it an important reagent in laboratories focused on organic synthesis.
Analytical Chemistry
Solvent for Chromatography
In analytical chemistry, this compound is employed as a solvent for gas chromatography (GC) and high-performance liquid chromatography (HPLC). Its properties allow for the effective separation and analysis of various compounds, particularly in environmental samples where trace analysis is critical.
Disinfection Byproduct Studies
Recent studies have identified DCNM as a significant disinfection byproduct (DBP) formed during the chlorination of drinking water. Research has focused on its health impacts, emphasizing the need to monitor DBPs like DCNM to ensure safe drinking water standards. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are commonly used to detect and quantify DCNM in water samples .
Environmental Applications
Transformation Products in Soil
Research indicates that this compound can be produced as a transformation product during the dechlorination of other chlorinated compounds, such as chloropicrin. Understanding these transformation pathways is essential for assessing the environmental fate of fumigants used in agriculture. Studies suggest that DCNM may have less toxicity than its parent compounds, highlighting its potential role in reducing environmental risks associated with pesticide use .
Groundwater Monitoring
this compound has been monitored as part of groundwater studies aimed at understanding the persistence and degradation of halogenated compounds. Its presence indicates potential contamination from agricultural practices, necessitating comprehensive monitoring programs to safeguard water quality .
Case Study 1: Health Impact Assessment
A significant study assessed the health impacts of DBPs, including this compound, focusing on their formation during water treatment processes. The findings indicated that long-term exposure to certain DBPs may be linked to increased cancer risks and other health issues. This research underscores the importance of evaluating compounds like DCNM within regulatory frameworks for drinking water safety .
Case Study 2: Agricultural Use
In agricultural settings, this compound has been investigated as a product of chloropicrin degradation. This study explored how DCNM forms during soil fumigation processes and its implications for soil health and pest management strategies. The research suggests that managing chlorinated fumigants effectively can minimize the formation of potentially harmful byproducts like DCNM .
Comparative Analysis Table
Compound Name | Chemical Formula | Key Features | Applications |
---|---|---|---|
This compound | CHCl₂NO₂ | Intermediate in synthesis; DBP in drinking water | Organic synthesis; analytical chemistry |
Chloropicrin | CCl₃NO₂ | Strong irritant; widely used pesticide | Soil fumigation |
1,1-Dichloro-2-nitroethane | CCl₂HNO₂ | Similar structure; different functional group | Chemical synthesis |
Trichloroacetic Acid | CCl₃COOH | Stronger acid; used in various chemical processes | Herbicide; chemical synthesis |
Comparison with Similar Compounds
Dichloronitromethane is part of the halonitromethane group, which includes compounds such as:
- Chloronitromethane (CH₂ClNO₂)
- Trichloronitromethane (CCl₃NO₂)
- Bromonitromethane (CH₂BrNO₂)
- Dibromonitromethane (CHBr₂NO₂)
- Tribromonitromethane (CBr₃NO₂)
Compared to its analogs, this compound is unique due to its specific combination of two chlorine atoms and one nitro group. This combination imparts distinct reactivity and properties, making it useful in specific synthetic and research applications .
Biological Activity
Dichloronitromethane (DCNM), with the chemical formula CHCl₂NO₂, is a halogenated organic compound that has garnered attention due to its notable biological activity and potential health impacts. This article explores the biological effects, environmental behavior, and relevant case studies associated with DCNM.
This compound is a colorless liquid at room temperature, characterized by its distinctive odor. It is primarily utilized in organic synthesis and as a reagent in various chemical applications. The compound contains two chlorine atoms and one nitro group, which contribute to its reactivity and biological effects.
Biological Activity
Irritant Properties
DCNM is recognized primarily for its irritant properties. Exposure can lead to significant health issues, including:
- Respiratory Irritation : Inhalation of DCNM can irritate the respiratory tract, causing symptoms such as coughing and shortness of breath.
- Dermal Effects : Contact with skin can result in severe irritation or burns.
- Ocular Effects : Exposure to the eyes may lead to irritation and potential damage.
Due to these effects, strict safety measures are recommended when handling this compound.
Toxicological Studies
Recent studies have highlighted the potential carcinogenic risks associated with this compound. A case study conducted on halogenated hydrocarbons emitted by pharmaceutical companies identified DCNM as a compound with both non-cancer and cancer risks for workers exposed to it. The study noted that DCNM's presence in emissions was significant, emphasizing the need for better management of such compounds in industrial settings .
Environmental Impact
This compound's behavior in environmental systems has also been a subject of research. Its persistence as an atmospheric contaminant raises concerns about its long-term health effects on humans and ecosystems. Studies indicate that DCNM can be classified among emerging contaminants due to its toxicity and low oxidation rates in the atmosphere .
Comparative Analysis
The following table compares this compound with other similar halogenated compounds regarding their biological activity:
Compound Name | Chemical Formula | Key Biological Effects |
---|---|---|
This compound | CHCl₂NO₂ | Respiratory irritant; potential carcinogen |
Chloropicrin | CCl₃NO₂ | Severe irritant; used as a pesticide |
1,1-Dichloro-2-nitroethane | CCl₂HNO₂ | Similar irritant properties; used in organic synthesis |
Trichloroacetic Acid | CCl₃COOH | Strong acid; known for its toxicity |
Case Studies
-
Pharmaceutical Industry Emissions
A comprehensive analysis of VOC emissions from pharmaceutical companies revealed that this compound was among the most prevalent halogenated hydrocarbons detected. The study emphasized the need for enhanced emission control strategies to mitigate health risks associated with exposure to such compounds . -
Water Quality Studies
Research on disinfection by-products (DBPs) in water treatment processes has also included this compound, highlighting its potential formation during chlorination processes. The implications for human health are significant, as DBPs are known to pose various health risks, including cancer .
Properties
IUPAC Name |
dichloro(nitro)methane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHCl2NO2/c2-1(3)4(5)6/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNYLLBGLKGFHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C([N+](=O)[O-])(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHCl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30221387 | |
Record name | Methane, dichloronitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30221387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7119-89-3 | |
Record name | Dichloronitromethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7119-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methane, dichloronitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007119893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methane, dichloronitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30221387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.